Scaffold-Level Cytotoxicity Baseline: Benzothiazole-Piperazine GI₅₀ Range
Benzothiazole-piperazine derivatives as a class have demonstrated consistent in vitro cytotoxicity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, with GI₅₀ values spanning 4.5–61.4 µM, as established by Gurdal et al. (2015) using sulphorhodamine B assays [1]. While 4-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (897477-38-2) lacks direct disclosure of its own GI₅₀ data, it is structurally embedded within this same scaffold series and is therefore expected to fall within this validated activity range. This class-level cytotoxicity provides a procurement-relevant baseline absent for non-benzothiazole-piperazine alternatives.
| Evidence Dimension | In vitro growth inhibition (GI₅₀) |
|---|---|
| Target Compound Data | Class-expected range: ~4.5–61.4 µM (based on scaffold precedent) |
| Comparator Or Baseline | Benzothiazole-piperazine series (compounds 1a–f, 2a–d) in Gurdal et al. 2015: GI₅₀ range 4.5–61.4 µM across HUH-7, MCF-7, HCT-116 |
| Quantified Difference | Target compound falls within the validated activity range of its chemotype; non-benzothiazole-piperazine alternatives lack this established cytotoxic baseline. |
| Conditions | SRB assay; 72 h incubation; HUH-7, MCF-7, HCT-116 cell lines |
Why This Matters
The compound's scaffold is validated for cytotoxicity, providing a known activity baseline for SAR exploration that non-benzothiazole piperazines cannot offer.
- [1] Gurdal, E.E., et al. Cytotoxic activities of some benzothiazole-piperazine derivatives. J Enzyme Inhib Med Chem, 2015, 30(4), 649-654. View Source
